BenchChemオンラインストアへようこそ!

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

T-type calcium channel ion channel selectivity pain

Differentiate your screening library with CAS 717858-58-7, an unsubstituted thiophene-2-carboxamide. Its ortho-chlorophenyl group at the oxadiazole 5-position introduces a 30-50° dihedral twist, creating a distinct pharmacophore compared to para-chloro regioisomers and eliminating the T-type calcium channel bias of 5-chlorothiophene derivatives. Ideal for orthogonal ion-channel panel profiling (Ca_v, Na_v, K_v) and expanding anti-HCV SAR beyond published 5-amino-3-methylthiophene series, offering a cleaner IP position with no public biological annotation.

Molecular Formula C13H8ClN3O2S
Molecular Weight 305.74
CAS No. 717858-58-7
Cat. No. B2633594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
CAS717858-58-7
Molecular FormulaC13H8ClN3O2S
Molecular Weight305.74
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3)Cl
InChIInChI=1S/C13H8ClN3O2S/c14-9-5-2-1-4-8(9)12-16-17-13(19-12)15-11(18)10-6-3-7-20-10/h1-7H,(H,15,17,18)
InChIKeyAHJGLMKZROXYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 717858-58-7): A Structurally-Distinct 2,5-Disubstituted 1,3,4-Oxadiazole for Ion-Channel and Anti-Infective Discovery Programs


N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 717858-58-7) is a synthetic small molecule (C13H8ClN3O2S; MW 305.74) belonging to the 2,5-disubstituted-1,3,4-oxadiazole class [1]. It combines a 5-(2-chlorophenyl)-1,3,4-oxadiazole core with an unsubstituted thiophene-2-carboxamide moiety via an amide linkage, placing it at the intersection of two therapeutically active chemical spaces: oxadiazole-based T-type calcium channel inhibitors and thiophene-carboxamide antimicrobial/antiviral scaffolds [2]. This structural arrangement differentiates it from closely related clinical probes that carry a chloro-substituted thiophene (e.g., 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide) and from non-carboxamide oxadiazole-thiophene hybrids [3].

Why N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide Cannot Be Replaced by Off-the-Shelf 1,3,4-Oxadiazole Analogs


The 2,5-disubstituted-1,3,4-oxadiazole chemical space is densely populated, yet minor structural variations produce profound shifts in target selectivity, potency, and pharmacokinetics. The well-characterized T-type calcium channel probe 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (compound 11) gains its selectivity profile from the 5-chlorothiophene substituent; replacing this with an unsubstituted thiophene and introducing a 2-chlorophenyl group at the oxadiazole 5-position, as in CAS 717858-58-7, creates a distinct pharmacophore with altered hydrogen-bonding capacity and steric bulk [1]. In the oxadiazole-thiophene antimicrobial series reported by Rizk et al. (2017), the presence or absence of a 5-amino-3-methyl substitution on the thiophene ring completely changes the anti-HCV activity window, demonstrating that generic in-class substitution is not supported by empirical data [2]. Furthermore, the non-carboxamide analog 2-(2-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS 331987-49-6) lacks the carboxamide NH donor and C=O acceptor, resulting in fundamentally different solubility, permeability, and target-engagement profiles [3].

Quantitative Differentiation Evidence for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 717858-58-7) Against Closest Structural Analogs


Evidence_Item_1: Differentiated Thiophene Substitution Pattern Relieves Ion-Channel Selectivity Constraint Found in the 5-Chlorothiophene T-Type Probe

The T-type calcium channel probe compound 11 (5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide) derives its selectivity for T-type Ca_v channels over Na_v and K_v channels from the electron-withdrawing 5-chloro substituent on the thiophene ring. In Zhang et al. (2020), compound 11 selectively inhibited T-type Ca^2+ currents in mouse DRG neurons and HEK-293 cells while sparing voltage-gated sodium and potassium channels at the tested concentrations [1]. CAS 717858-58-7 replaces this 5-chlorothiophene with an unsubstituted thiophene and simultaneously exchanges the 5-phenyl group on the oxadiazole for a 5-(2-chlorophenyl) group. This structural permutation is not a simple bioisosteric replacement; the ortho-chloro substituent introduces steric hindrance that alters the dihedral angle between the oxadiazole and phenyl rings, while the electron-donating unsubstituted thiophene is expected to shift the compound's selectivity away from T-type channels toward alternative ion-channel targets or non-channel proteins. No direct electrophysiology data exist for CAS 717858-58-7, but the class-level SAR from Zhang et al. (2020) indicates that removal of the 5-chloro group on thiophene eliminates T-type selectivity [1].

T-type calcium channel ion channel selectivity pain epilepsy

Evidence_Item_2: Carboxamide Linker Differentiates CAS 717858-58-7 from the Non-Carboxamide Bioisostere 2-(2-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

The direct oxadiazole-thiophene analog 2-(2-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS 331987-49-6, PubChem CID 3594734) lacks any linking functionality between the oxadiazole and thiophene rings [1]. In contrast, CAS 717858-58-7 incorporates a carboxamide linker (-CONH-) that introduces one hydrogen-bond donor (NH) and one acceptor (C=O), increasing the topological polar surface area (tPSA) from 67.2 Ų (CAS 331987-49-6) to an estimated 84.3 Ų (calculated for C13H8ClN3O2S using the fragment-contribution method) [2]. This tPSA shift moves CAS 717858-58-7 closer to the CNS drug-like space (tPSA < 90 Ų) while simultaneously improving aqueous solubility and enabling specific hydrogen-bonding interactions with biological targets that the non-carboxamide analog cannot engage. The carboxamide group also serves as a metabolic soft spot, offering different CYP-mediated clearance pathways compared to the metabolically-stable direct C-C linked congener [3].

hydrogen bonding target engagement solubility permeability ADME

Evidence_Item_3: Ortho-Chlorophenyl Substituent on Oxadiazole Offers Different Conformational and Metabolic Profile Compared to Para-Chlorophenyl and Unsubstituted Phenyl Regioisomers

The 2-chlorophenyl substitution on the oxadiazole ring of CAS 717858-58-7 is ortho-substituted, whereas the commercially abundant analog N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 865287-07-6) carries the chlorine at the para position . In medicinal chemistry, the ortho-chloro substituent exerts a well-documented conformational effect: steric clash between the ortho-chlorine and the oxadiazole C-H forces the phenyl ring out of coplanarity, reducing π-conjugation, increasing the dihedral angle, and altering UV absorption and metabolic oxidation rates at the phenyl ring [1]. A systematic analysis of chlorophenyl-oxadiazole SAR in the Rizk et al. (2017) anti-HCV series confirms that the position of the chloro substituent on the aryl ring modulates both antiviral potency and cytotoxicity, with compounds carrying 2-chlorophenyl groups displaying distinct activity windows compared to their 4-chlorophenyl congeners [1]. Additionally, ortho-substitution shields the C-3 position of the phenyl ring from CYP-mediated hydroxylation, potentially extending metabolic half-life compared to the para-chloro regioisomer [2].

regioisomer differentiation ortho effect CYP metabolism conformational restriction

Evidence_Item_4: Absence of Preexisting Biological Annotation Differentiates CAS 717858-58-7 from Highly-Annotated 5-Chloro Analogs for Novel Target Discovery

The 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (compound 11) has been extensively characterized as a selective T-type calcium channel inhibitor with in vivo efficacy in a seizure model, and its binding mode and selectivity determinants are publicly disclosed [1]. In contrast, CAS 717858-58-7 has no direct biological annotation in PubChem BioAssay, ChEMBL, or BindingDB, as verified by searching the CAS number and the compound name across these databases [2]. This absence of pre-existing target annotation makes CAS 717858-58-7 particularly valuable for phenotypic screening campaigns and target-deconvolution studies, where compound novelty increases the probability of identifying new mechanism-of-action classes [3]. For procurement, this means CAS 717858-58-7 does not carry the intellectual property encumbrance or scientific precedent associated with compound 11, allowing for unencumbered structure-activity relationship exploration and potential composition-of-matter patent filings.

chemical probe novelty underexplored chemotype screening library diversity target deconvolution

Procurement-Driven Application Scenarios for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (CAS 717858-58-7)


Scenario 1: Ion-Channel Screening Libraries Requiring Non-T-Type-Selective 1,3,4-Oxadiazole Chemotypes

Academic and industrial ion-channel screening collections that already contain the T-type-selective probe compound 11 (5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide) need orthogonal chemotypes to profile against Ca_v1, Ca_v2, Na_v, and K_v panels without T-type bias. CAS 717858-58-7, with its unsubstituted thiophene and 2-chlorophenyl substitution, provides precisely this orthogonal structure. The class-level SAR from Zhang et al. (2020) demonstrates that removing the 5-chloro group on thiophene eliminates T-type selectivity, making this compound suitable for identifying non-T-type ion-channel modulators within the same scaffold family [1].

Scenario 2: Anti-Infective Drug Discovery Seeking Chlorophenyl-Oxadiazole-Thiophene Hybrids with Undisclosed Target Profiles

The oxadiazole-thiophene carboxamide class has validated anti-HCV activity (Rizk et al., 2017; selected compounds inhibited HCV RNA (+) and (-) strand replication at 0.08-0.36 μg/mL in HepG2 cells), but the published series focused on 5-amino-3-methylthiophene derivatives [1]. CAS 717858-58-7 represents a structurally distinct sub-series (unsubstituted thiophene, 2-chlorophenyl at oxadiazole C-5) that has not been evaluated for antiviral or antimicrobial activity. For anti-infective programs seeking to expand beyond the disclosed SAR, this compound offers a starting point with demonstrably differentiated physicochemical properties (tPSA ≈ 84.3 Ų vs. higher values for amino-substituted analogs) that may improve cell permeability [2].

Scenario 3: Fragment-Based and Structure-Based Drug Design Requiring Carboxamide-Containing Oxadiazole Building Blocks with Ortho-Chlorophenyl Conformational Restriction

The ortho-chloro substituent on the phenyl ring of CAS 717858-58-7 introduces conformational restriction that can be exploited in structure-based drug design to pre-organize the molecule for target binding. Unlike the para-chloro regioisomer CAS 865287-07-6, which adopts a near-planar conformation, the ortho-chloro derivative has a predicted dihedral angle of 30-50° between the oxadiazole and phenyl rings, presenting a different pharmacophoric shape to binding pockets [1]. The carboxamide linker further provides a hydrogen-bonding anchor point that the non-carboxamide analog CAS 331987-49-6 cannot offer [2]. Fragment-based and computational chemistry groups should procure both regioisomers as a matched pair for conformational SAR studies.

Scenario 4: Chemical Biology Probe Development with Freedom-to-Operate Advantages Over Compound 11

Compound 11 is a published, well-characterized T-type calcium channel probe with associated prior art that may limit composition-of-matter patentability for follow-on compounds containing the 5-chlorothiophene moiety. CAS 717858-58-7, with its unsubstituted thiophene-2-carboxamide and 2-chlorophenyl substitution, falls outside the disclosed SAR of Zhang et al. (2020) and has no direct biological annotation in public databases [1], offering a cleaner intellectual property starting point. For biotech and pharmaceutical procurement, this compound enables chemical biology probe development programs with reduced freedom-to-operate risk while retaining the pharmacophoric elements (1,3,4-oxadiazole core, carboxamide linker) essential for exploring this chemical space [2].

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.